molecular formula C25H30N4O5 B2472021 1-(2-(4-(4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl)-3-hydroxyphenoxy)ethyl)piperidine-4-carboxamide CAS No. 1005716-55-1

1-(2-(4-(4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl)-3-hydroxyphenoxy)ethyl)piperidine-4-carboxamide

Cat. No.: B2472021
CAS No.: 1005716-55-1
M. Wt: 466.538
InChI Key: WDYULYVFSGTGRJ-UHFFFAOYSA-N
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Description

1-(2-(4-(4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl)-3-hydroxyphenoxy)ethyl)piperidine-4-carboxamide is a complex organic compound. This compound features a variety of functional groups, making it versatile for various applications, especially in the fields of medicinal chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. It often starts with the synthesis of the core pyrazole ring, followed by functional group modifications to introduce the dimethoxyphenyl and piperidine-4-carboxamide moieties. Common reaction conditions include:

  • Solvents: : Dimethyl sulfoxide (DMSO), methanol, and acetonitrile.

  • Reagents: : Potassium carbonate (K2CO3), sodium hydride (NaH), and various amines.

  • Catalysts: : Palladium on carbon (Pd/C) for hydrogenation steps.

Industrial Production Methods

While detailed industrial methods might be proprietary, large-scale production likely involves optimized versions of the above laboratory methods with enhanced yields and reduced costs. Factors such as reagent availability, cost-effectiveness, and environmental safety play significant roles in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-(4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl)-3-hydroxyphenoxy)ethyl)piperidine-4-carboxamide can undergo various chemical reactions including:

  • Oxidation: : Using oxidizing agents like potassium permanganate (KMnO4).

  • Reduction: : Employing reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: : Nucleophilic and electrophilic substitution reactions with appropriate reagents.

Common Reagents and Conditions

  • Oxidation: : KMnO4 in acidic medium.

  • Reduction: : LiAlH4 in ether.

  • Substitution: : Sodium azide (NaN3) for azide substitution in the presence of triphenylphosphine (PPh3).

Major Products

The major products of these reactions depend on the specific functional groups targeted. For instance:

  • Oxidation: : Conversion of alcohol groups to carboxylic acids.

  • Reduction: : Reduction of ketones to alcohols.

  • Substitution: : Formation of new carbon-nitrogen bonds.

Scientific Research Applications

Chemistry

This compound is utilized in developing new synthetic methods and as a building block for more complex molecules.

Biology

Its structure allows for interaction with various biological targets, making it useful in biochemical studies and assays.

Medicine

Due to its diverse functional groups, it has potential as a pharmacophore in drug development. Researchers study its efficacy in targeting specific enzymes or receptors.

Industry

In industrial applications, it serves as an intermediate in the synthesis of high-value chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action for 1-(2-(4-(4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl)-3-hydroxyphenoxy)ethyl)piperidine-4-carboxamide involves binding to specific molecular targets such as enzymes or receptors. This binding can inhibit or activate the target's function, depending on the nature of the interaction. Pathways involved might include signal transduction pathways, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(4-(4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl)-3-hydroxyphenoxy)ethyl)piperidine-4-carboxamide derivatives: .

  • Other pyrazole-containing compounds: .

  • Piperidine derivatives: .

Uniqueness

The unique combination of functional groups in this compound provides a distinctive profile of reactivity and biological activity, differentiating it from simpler or less functionalized analogs. The presence of both a pyrazole ring and a piperidine moiety enhances its potential for diverse interactions with biological targets, making it a compound of high interest in drug development and chemical research.

Properties

IUPAC Name

1-[2-[4-[4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-yl]-3-hydroxyphenoxy]ethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O5/c1-32-22-6-3-17(13-23(22)33-2)20-15-27-28-24(20)19-5-4-18(14-21(19)30)34-12-11-29-9-7-16(8-10-29)25(26)31/h3-6,13-16,30H,7-12H2,1-2H3,(H2,26,31)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDYULYVFSGTGRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(NN=C2)C3=C(C=C(C=C3)OCCN4CCC(CC4)C(=O)N)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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